1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-fluorophenyl group and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-chloropyrazole and 4,6-dichloropyrimidine, under basic conditions.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 3-chloro-4-fluorophenyl group is coupled with the pyrazolo[3,4-d]pyrimidine core in the presence of a palladium catalyst and a base.
Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinases and other enzymes involved in disease pathways.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It can be explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: A psychoactive drug with a similar phenyl substitution pattern.
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with potential antitubercular activity.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C11H6ClFN4S |
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Molecular Weight |
280.71 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H6ClFN4S/c12-8-3-6(1-2-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
InChI Key |
HYCVBAYZBTUIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)Cl)F |
Origin of Product |
United States |
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